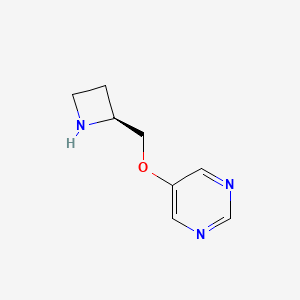![molecular formula C7H6ClN3 B11916394 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(氯甲基)-1H-吡唑并[4,3-b]吡啶是一种有机化合物,属于吡唑并吡啶类。该化合物以吡唑并[4,3-b]吡啶核心为特征,其第三位连接有氯甲基基团。
准备方法
合成路线和反应条件
3-(氯甲基)-1H-吡唑并[4,3-b]吡啶的合成通常涉及多个步骤。一种常见的方法是从制备吡唑并[4,3-b]吡啶核心开始,然后引入氯甲基基团。反应条件通常涉及使用试剂,如亚硫酰氯或三氯化磷,以引入氯甲基基团。
工业生产方法
在工业环境中,3-(氯甲基)-1H-吡唑并[4,3-b]吡啶的生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括结晶和纯化等步骤,以获得最终产物。
化学反应分析
反应类型
3-(氯甲基)-1H-吡唑并[4,3-b]吡啶可以进行各种化学反应,包括:
取代反应: 氯甲基基团可以被其他亲核试剂取代,例如胺或硫醇。
氧化反应: 该化合物可以被氧化,以引入额外的官能团。
还原反应: 还原可以用于修饰吡唑并[4,3-b]吡啶核心或氯甲基基团。
常见试剂和条件
亚硫酰氯: 用于氯甲基化反应。
高锰酸钾: 用于氧化反应。
硼氢化钠: 通常用于还原反应。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,与胺的取代反应可以产生氨基甲基衍生物,而氧化反应可以产生羧基化或羟基化衍生物。
科学研究应用
3-(氯甲基)-1H-吡唑并[4,3-b]吡啶在科学研究中具有广泛的应用:
药物化学: 它被用作合成潜在药物的构件,包括抗炎和抗癌化合物。
材料科学: 该化合物正在探索其在开发具有独特电子和光学性质的新型材料中的潜在用途。
生物学研究: 它在生物学研究中充当探针,以研究酶相互作用和细胞途径。
工业应用: 该化合物用于合成各种工业过程的专用化学品和中间体。
作用机制
3-(氯甲基)-1H-吡唑并[4,3-b]吡啶的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。氯甲基基团可以与蛋白质上的亲核位点形成共价键,从而导致其活性的调节。吡唑并[4,3-b]吡啶核心可以与结合位点中的芳香残基相互作用,增强化合物的亲和力和特异性。
相似化合物的比较
类似化合物
3-(氯甲基)吡啶: 结构相似,但缺少吡唑环,导致不同的反应性和应用。
3-(氯甲基)-1H-吡唑并[3,4-b]吡啶: 结构异构体,氯甲基基团连接到不同的位置,导致不同的化学性质。
3-(氯甲基)-1H-吡唑并[4,3-c]吡啶: 另一种异构体,环稠合方式有所不同,影响其生物活性。
独特性
3-(氯甲基)-1H-吡唑并[4,3-b]吡啶的独特之处在于其特定的环稠合方式和氯甲基基团的位置。这种结构排列赋予了独特的化学反应性和生物活性,使其成为各种研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11) |
InChI 键 |
UKXUMZHSQBRUMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=C2N=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)

